REACTION_CXSMILES
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[S-:1][C:2]#[N:3].[NH4+].[Cl-].[CH3:6][C:7](C)=[O:8].[CH3:10][C:11]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][C:12]=1[NH2:13]>O>[C:7]([NH:3][C:2]([NH:13][C:12]1[CH:14]=[C:15]([N+:18]([O-:20])=[O:19])[CH:16]=[CH:17][C:11]=1[CH3:10])=[S:1])(=[O:8])[CH3:6] |f:0.1|
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Name
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|
Quantity
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25 kg
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Type
|
reactant
|
Smiles
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[S-]C#N.[NH4+]
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Name
|
|
Quantity
|
24 kg
|
Type
|
reactant
|
Smiles
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[Cl-]
|
Name
|
|
Quantity
|
225 L
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
42 kg
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
413 L
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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25 (± 10) °C
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Type
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CUSTOM
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Details
|
was stirred for approximately 1 hour
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
reaction mixture
|
Type
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FILTRATION
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Details
|
The precipitate filtered
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Type
|
WASH
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Details
|
washed with water and diisopropylether
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Type
|
CUSTOM
|
Details
|
The product was then dried in a tray drier at 45-50° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NC(=S)NC1=C(C=CC(=C1)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |